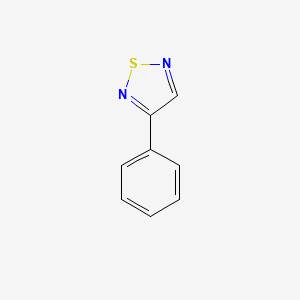
3-Phenyl-1,2,5-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-1,2,5-thiadiazole is a heterocyclic compound containing a five-membered ring composed of three carbon atoms, one sulfur atom, and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-1,2,5-thiadiazole typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction yields the desired thiadiazole derivative, which can be further purified and characterized using techniques such as UV, FT-IR, 13C-NMR, and 1H-NMR .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 3-Phenyl-1,2,5-thiadiazole undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the sulfur and nitrogen atoms in the ring, which can participate in different chemical transformations.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which can replace one of the ring atoms under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
3-Phenyl-1,2,5-thiadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and anticancer properties, making it a candidate for drug development
Mechanism of Action
The mechanism of action of 3-Phenyl-1,2,5-thiadiazole involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound induces apoptosis in cancer cells by disrupting the cell cycle and inhibiting key enzymes involved in cell proliferation . The sulfur and nitrogen atoms in the ring structure play a crucial role in binding to the target proteins, leading to the desired biological effects .
Comparison with Similar Compounds
1,3,4-Thiadiazole: This isomer has a different arrangement of nitrogen atoms in the ring and exhibits distinct chemical properties and biological activities.
1,2,4-Thiadiazole: Another isomer with unique reactivity and applications in medicinal chemistry.
1,2,3-Thiadiazole: This isomer is less common but still of interest in certain chemical and biological studies
Uniqueness: 3-Phenyl-1,2,5-thiadiazole stands out due to its specific ring structure, which imparts unique chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential in drug development make it a valuable compound in both research and industrial applications .
Properties
CAS No. |
4057-62-9 |
|---|---|
Molecular Formula |
C8H6N2S |
Molecular Weight |
162.21 g/mol |
IUPAC Name |
3-phenyl-1,2,5-thiadiazole |
InChI |
InChI=1S/C8H6N2S/c1-2-4-7(5-3-1)8-6-9-11-10-8/h1-6H |
InChI Key |
UNEXGUNKELZLTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


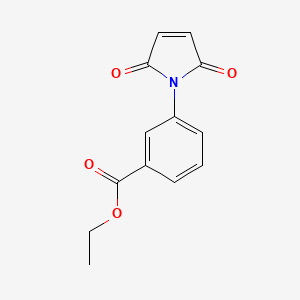
![12-ethyl-5-hydrazinyl-4-(4-methoxyphenyl)-12-methyl-11-oxa-4,6,8-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14146413.png)
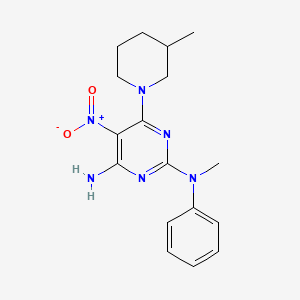
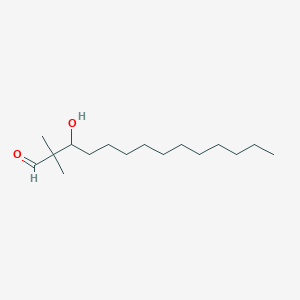
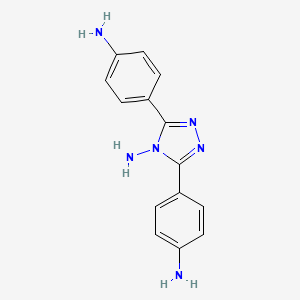
![(2E)-2-[(6-hydroxy-4-oxo-4H-chromen-3-yl)methylidene]hydrazinecarboxamide](/img/structure/B14146439.png)
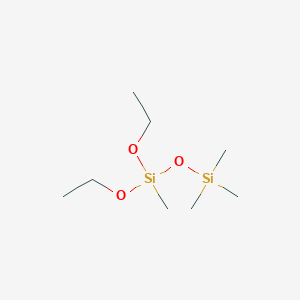
![N-(5-fluoro-2-methylphenyl)-2-{[5-(furan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14146458.png)


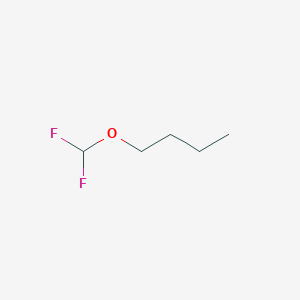
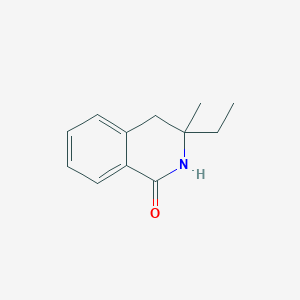
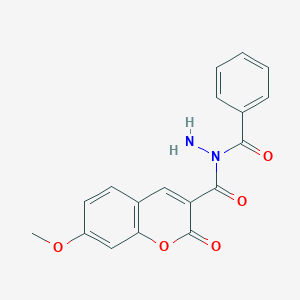
![5-(3-methoxyphenyl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B14146508.png)
